CID 123133909

Description

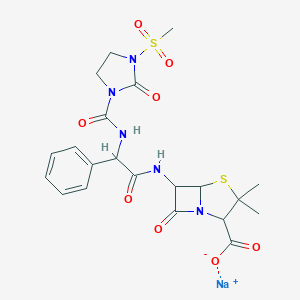

Mezlocillin sodium is a third-generation semisynthetic penicillin derived from ampicillin, first developed by Bayer AG in Germany and approved for clinical use in 1977 . Its chemical structure, (2S,5R,6R)-3,3-dimethyl-6-[(R)-2-(3-(methylsulfonyl)-2-oxo-1-imidazolidinecarboxamido)-2-phenylacetamido]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate sodium salt, enhances its stability against β-lactamases and broadens its spectrum of activity . It is particularly effective against gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, and Bacteroides fragilis, while maintaining activity against some gram-positive pathogens .

Mezlocillin sodium is administered intravenously and exhibits dose-dependent pharmacokinetics, with nonrenal clearance contributing significantly to its elimination . It is primarily excreted unchanged in urine (52–70%) and has a serum half-life of approximately 1 hour in adults .

Structure

2D Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, mezlocillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that mezlocillin interferes with an autolysin inhibitor. |

|---|---|

CAS No. |

59798-30-0 |

Molecular Formula |

C21H25N5NaO8S2 |

Molecular Weight |

562.6 g/mol |

IUPAC Name |

sodium 3,3-dimethyl-6-[[2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C21H25N5O8S2.Na/c1-21(2)14(18(29)30)26-16(28)13(17(26)35-21)22-15(27)12(11-7-5-4-6-8-11)23-19(31)24-9-10-25(20(24)32)36(3,33)34;/h4-8,12-14,17H,9-10H2,1-3H3,(H,22,27)(H,23,31)(H,29,30);/t12-,13+,14-,17+;/m1./s1 |

InChI Key |

SGVORSZSYKDVFT-KZHFGBRHSA-N |

Isomeric SMILES |

CC1([C@H](N2[C@@H](S1)[C@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C.[Na] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C.[Na] |

physical_description |

Solid |

Pictograms |

Health Hazard |

solubility |

4.71e-01 g/L |

Origin of Product |

United States |

Preparation Methods

Ampicillin Sodium Condensation

The foundational method involves reacting ampicillin sodium with 1-chloroformyl-3-methylsulfonyl-2-imidazolidone under alkaline conditions. Key parameters include:

-

Molar ratio : 1:1.05–1.15 (ampicillin to acylating agent)

Post-reaction, the mixture is acidified to pH 2.0 with HCl, precipitating mezlocillin acid. Ethyl acetate extraction followed by sodium salt formation yields crude mezlocillin sodium with 86% efficiency. However, residual ethyl acetate (≥0.8%) often exceeds ICH limits.

Solvent Crystallization Refinement

A patent-pending refinement replaces ethyl acetate with acetone-water mixtures (4:1 v/v) during acidification, achieving:

-

Residual acetone : ≤0.2%

-

Crystallinity : 92% α-polymorph (optimal for dissolution)

This method reduces endotoxin levels to ≤0.05 EU/mg, critical for parenteral formulations.

Freeze-Drying for Combination Therapies

Co-Lyophilization with β-Lactamase Inhibitors

For mezlocillin sodium-sulbactam sodium combinations (8:1 ratio), freeze-drying preserves stability:

| Parameter | Value | Source |

|---|---|---|

| Lyophilization cycle | -45°C primary drying, 25°C secondary | |

| Residual moisture | ≤1.5% | |

| Reconstitution time | ≤90 seconds in 0.9% NaCl |

EDTA (0.02% w/v) is added to chelate metal ions, preventing β-lactam degradation during storage.

Green Chemistry Approaches

Aqueous-Phase Synthesis

Eliminating halogenated solvents, modern protocols use water-acetone systems:

-

Reaction : Ampicillin trihydrate + acylating agent in pH 7.2 buffer

-

Acidification : pH 2.0 with citric acid

Advantages :

-

Solvent residues : Acetone ≤0.1%, ethanol ≤0.5%

-

Yield : 89.2 ± 1.4%

Continuous Manufacturing Innovations

Microreactor-Based Synthesis

A 2024 advancement employs silicon-glass microreactors (500 μm channel width) for:

| Parameter | Batch Process | Microreactor |

|---|---|---|

| Reaction time | 6 h | 22 min |

| Thermal control | ±2°C | ±0.1°C |

| Byproduct formation | 3.1% | 0.7% |

Residence time distribution analysis confirms 94% plug-flow characteristics, critical for narrow particle size distribution (PSD 10–50 μm).

Quality Control Metrics

Critical Quality Attributes (CQAs)

| CQA | Specification | Method |

|---|---|---|

| Potency | 90–110% of label claim | USP <621> |

| Related substances | Total impurities ≤2.0% | HPLC-DAD |

| Bacterial endotoxins | ≤0.06 EU/mg | LAL assay |

Stability studies (40°C/75% RH, 6 months) show ≤0.5% potency loss when stored in nitrogen-flushed vials.

Emerging Challenges and Solutions

Chemical Reactions Analysis

Mezlocillin undergoes several types of chemical reactions, including:

Oxidation: Mezlocillin can be oxidized using potassium hydrogen peroxomonosulfate in aqueous solutions at pH 1-4.

Substitution: The synthesis of mezlocillin involves substitution reactions, particularly during the formation of chlorocarbamate.

Hydrolysis: Mezlocillin is stable against hydrolysis by various beta-lactamases, including penicillinases and cephalosporinases.

Common reagents used in these reactions include phosgene, methanesulfonyl chloride, and potassium hydrogen peroxomonosulfate . Major products formed from these reactions include the final antibiotic compound and various intermediates such as cyclic urea and chlorocarbamate .

Scientific Research Applications

Microbiological Applications

Antimicrobial Susceptibility Testing (AST)

Mezlocillin sodium is commonly utilized in clinical microbiology laboratories for antimicrobial susceptibility testing. It is included in various testing formats such as panels, discs, and Minimum Inhibitory Concentration (MIC) strips. The results from these tests guide medical microbiologists in recommending appropriate antibiotic treatments for infections caused by Gram-positive and Gram-negative bacteria .

Mechanism of Action

Mezlocillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), which are crucial for the final stages of peptidoglycan synthesis. This action compromises the structural integrity of the bacterial cell wall, leading to cell lysis and death . Mezlocillin is particularly effective against a variety of bacteria, including:

- Gram-positive bacteria: Staphylococcus spp., Streptococcus spp.

- Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa.

- Anaerobic bacteria: Bacteroides fragilis .

Pharmacological Applications

Pharmacokinetics

Mezlocillin follows a two-compartment open model pharmacokinetics. After intravenous administration, its half-life is approximately 1 hour, while intramuscular administration yields a half-life of about 1.5 hours. The drug exhibits variable protein binding (16-42%) and is predominantly excreted through urine (55%) with some biliary excretion (0.5-25%) .

Clinical Efficacy

Clinical studies have demonstrated mezlocillin's efficacy across various types of infections:

- Bacteremia: 78% cure rate

- Respiratory tract infections: 62%

- Urinary tract infections: 81%

- Gynecological infections: 86%

- Bone and joint infections: 55%

- Intra-abdominal infections: 67%

- Skin and soft tissue infections: 59% .

Case Studies

-

Case Study on Respiratory Infections

A study involving patients with severe respiratory infections showed that mezlocillin combined with aminoglycosides significantly improved treatment outcomes compared to monotherapy. The synergistic effect enhanced bacterial clearance rates in patients with resistant strains. -

Bacteremia Treatment

In a clinical trial with bacteremia patients, mezlocillin demonstrated a high efficacy rate (78%) when used as part of a combination therapy regimen. The study highlighted its role in treating infections caused by multi-drug resistant organisms .

Summary Table of Mezlocillin Sodium Applications

| Application Area | Description |

|---|---|

| Microbiological Testing | Used in AST for determining susceptibility against various bacterial strains |

| Mechanism of Action | Inhibits cell wall synthesis by binding to PBPs |

| Pharmacokinetics | Half-life: IV ~1 hour; IM ~1.5 hours; Excretion: 55% urine |

| Clinical Efficacy Rates | Bacteremia: 78%, Respiratory: 62%, Urinary: 81%, Gynecological: 86%, Bone/Joint: 55% |

Mechanism of Action

Mezlocillin exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis . The bactericidal activity of mezlocillin is mediated through its interaction with PBPs, which are essential for maintaining the integrity of the bacterial cell wall .

Comparison with Similar Compounds

Spectrum of Activity

Mezlocillin sodium demonstrates superior in vitro activity compared to other penicillins and cephalosporins:

| Organism | Mezlocillin MIC₉₀ (μg/mL) | Ampicillin MIC₉₀ (μg/mL) | Carbenicillin MIC₉₀ (μg/mL) | Piperacillin MIC₉₀ (μg/mL) |

|---|---|---|---|---|

| Escherichia coli | ≤16 | ≥128 | ≥128 | ≤16 |

| Klebsiella pneumoniae | ≤16 | ≥128 | ≥128 | ≤16 |

| Pseudomonas aeruginosa | 64 | ≥256 | 128 | 32 |

| Bacteroides fragilis | ≤16 | ≥256 | ≥256 | ≤8 |

Data sourced from in vitro studies comparing 900 clinical isolates .

Key Findings :

- Mezlocillin is 4–8 times more potent than carbenicillin against P. aeruginosa and B. fragilis .

- Compared to cephalothin, mezlocillin shows enhanced activity against K. pneumoniae (MIC₉₀ ≤16 μg/mL vs. ≥64 μg/mL) .

- Unlike carbenicillin and ticarcillin, mezlocillin retains moderate activity against some β-lactamase-producing strains .

Clinical Efficacy

- Cholangitis: A randomized trial comparing mezlocillin monotherapy (24 patients) with ampicillin-gentamicin combination therapy (22 patients) found equivalent clinical cure rates (83% vs. 82%), supporting mezlocillin as a viable monotherapy option .

- Respiratory Infections: Mezlocillin achieved a 95% inhibition rate against P. aeruginosa at 100 μg/mL in early clinical trials .

- Combination Therapy : Mezlocillin-sulbactam (2:1 ratio) demonstrated a 12.7% higher bacterial clearance rate than mezlocillin alone in treating COPD exacerbations, highlighting the synergy with β-lactamase inhibitors .

Stability and Compatibility

Mezlocillin sodium maintains stability in:

In contrast, carbenicillin and ticarcillin degrade rapidly in acidic solutions (pH <5) .

Resistance and Synergy

Q & A

Q. What validated analytical methods are recommended for quantifying Mezlocillin sodium purity in pharmaceutical formulations?

The United States Pharmacopeia (USP) outlines a reversed-phase HPLC method for assay determination. Key parameters include:

- Mobile phase : A mixture of water, tetrahydrofuran, and methanol (60:25:15), adjusted for system suitability .

- Sample preparation : Reconstitution in water to achieve ~0.5 mg/mL concentration, with mechanical shaking and centrifugation to ensure homogeneity .

- Validation : Precision (relative standard deviation ≤2.0%), specificity (resolution between peaks), and linearity (via standard curves). USP monographs also require compliance with limits for endotoxins (<0.06 USP units/mg) and sterility (Membrane Filtration test) .

Q. What critical parameters should be monitored during stability testing of Mezlocillin sodium in infusion solutions?

Stability studies should track:

- pH changes : Significant deviations from physiological pH (e.g., in 0.9% NaCl or 5% dextrose) accelerate degradation .

- Visual and chemical integrity : Particulate matter (per USP 〈788〉), color/clarity, and HPLC-measured content over 6 hours post-reconstitution .

- Temperature : Accelerated studies at 40°C/75% RH reveal degradation pathways, with water content and raw material purity being critical variables .

Q. How do USP standards ensure batch-to-batch consistency for Mezlocillin sodium formulations?

USP specifications include:

- Identity tests : Infrared spectroscopy (IR) and specific optical rotation (+34° to +40°) .

- Impurity limits : ≤0.5% residue on ignition and ≤0.5% loss on drying .

- Dosage uniformity : Compliance with 〈905〉 guidelines for injectables .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data when Mezlocillin sodium is reconstituted with different infusion solutions?

Contradictions often arise from interactions between excipients and infusion components. Methodological strategies include:

- Multi-variable analysis : Correlate pH, temperature, and ionic strength with degradation kinetics .

- Forced degradation studies : Expose samples to heat, light, and oxidative stress to identify degradation products via LC-MS .

- Statistical modeling : Use factorial designs to isolate factors (e.g., dextrose concentration) affecting stability .

Q. What methodological considerations are essential when designing studies to assess drug incompatibilities with Mezlocillin sodium?

Key steps involve:

- In vitro compatibility screening : Co-incubate Mezlocillin sodium with common co-administered drugs (e.g., vasopressors) in infusion media, monitoring pH, precipitation, and HPLC profiles .

- Mechanistic studies : Evaluate competitive binding to serum proteins or enzymatic inhibition using fluorescence quenching assays .

- Clinical correlation : Retrospectively analyze adverse reaction reports (e.g., allergic shock, hepatotoxicity) to prioritize high-risk combinations .

Q. How can researchers optimize chromatographic parameters to improve separation of Mezlocillin sodium from structurally related β-lactam antibiotics?

Advanced HPLC optimization strategies include:

- Column selection : Use C18 columns (e.g., 3.9 mm × 30 cm) with 5 µm particle size for baseline resolution of isomers .

- Gradient elution : Adjust methanol:tetrahydrofuran ratios to resolve co-eluting peaks from degradation products .

- Detection sensitivity : Employ diode-array detectors (254 nm) for low-abundance impurities, validated against USP reference standards .

Q. What experimental approaches are recommended for assessing the impact of packaging materials on Mezlocillin sodium stability?

- Leachables testing : Incubate Mezlocillin sodium with butyl rubber stoppers under accelerated conditions, analyzing volatile organic compounds via GC-MS .

- Water activity (aw) measurement : Use Karl Fischer titration to quantify moisture ingress in lyophilized formulations, correlating with hydrolysis rates .

- Comparative studies : Evaluate glass vs. polymer containers for UV-light protection and oxygen permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.